4-[(5-Cyclopropyltetrazol-2-yl)methyl]-2-(methoxymethyl)-1,3-thiazole
Description
4-[(5-Cyclopropyltetrazol-2-yl)methyl]-2-(methoxymethyl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring, a tetrazole ring, and a cyclopropyl group
Properties
IUPAC Name |
4-[(5-cyclopropyltetrazol-2-yl)methyl]-2-(methoxymethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5OS/c1-16-5-9-11-8(6-17-9)4-15-13-10(12-14-15)7-2-3-7/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYFAYPTZWXWAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=CS1)CN2N=C(N=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(5-Cyclopropyltetrazol-2-yl)methyl]-2-(methoxymethyl)-1,3-thiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the thiazole ring followed by the introduction of the tetrazole moiety and the cyclopropyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
4-[(5-Cyclopropyltetrazol-2-yl)methyl]-2-(methoxymethyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, especially at the C-2 and C-5 positions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
4-[(5-Cyclopropyltetrazol-2-yl)methyl]-2-(methoxymethyl)-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(5-Cyclopropyltetrazol-2-yl)methyl]-2-(methoxymethyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The thiazole and tetrazole rings can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
4-[(5-Cyclopropyltetrazol-2-yl)methyl]-2-(methoxymethyl)-1,3-thiazole can be compared with other thiazole and tetrazole derivatives:
Thiazole derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole are well-known for their biological activities. This compound is unique due to the presence of both a tetrazole ring and a cyclopropyl group, which can enhance its biological activity and stability.
Tetrazole derivatives: Compounds such as losartan (an antihypertensive drug) and certain antifungal agents contain tetrazole rings. The combination of a tetrazole ring with a thiazole ring in this compound provides a unique scaffold for drug design and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
